1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11
CAS No.: 1356352-32-3
Cat. No.: VC0131715
Molecular Formula: C₂₅H₂₃D₁₁N₄O₄
Molecular Weight: 465.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356352-32-3 |
|---|---|
| Molecular Formula | C₂₅H₂₃D₁₁N₄O₄ |
| Molecular Weight | 465.63 |
| IUPAC Name | tert-butyl N-[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C25H34N4O4/c1-25(2,3)33-24(32)28-21(19-7-5-4-6-8-19)23(31)29-14-13-20(29)22(30)27-16-18-11-9-17(15-26)10-12-18/h9-12,19-21H,4-8,13-14,16H2,1-3H3,(H,27,30)(H,28,32)/t20-,21+/m0/s1/i4D2,5D2,6D2,7D2,8D2,19D |
| SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N |
Introduction
Chemical Structure and Stereochemistry
The compound’s structure comprises multiple functional groups and stereochemical elements:
Core Structural Components
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Boc-protected amino group: A tert-butoxycarbonyl (Boc) group protects the amino moiety, enhancing stability during synthesis.
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Cyclohexylacetyl moiety: A cyclohexyl ring attached to an acetyl group, with deuterium labeling at 11 positions (denoted by "-d11"). The stereochemistry at the 2R position is critical for biological activity.
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Cyanobenzyl group: A 4'-cyanobenzyl substituent contributes to hydrophobic interactions and electronic properties.
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Azetidine ring: A four-membered nitrogen-containing ring (2-L-azetidine) with a carboxamide linkage .
Stereochemical Configuration
The compound exhibits defined stereocenters:
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(2R)-configuration: The amino group and cyclohexylacetyl moiety are in the R configuration.
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(2S)-configuration: The azetidine ring’s substituents adopt the S configuration .
This stereochemical precision is vital for maintaining structural integrity and reactivity in synthetic pathways.
Synthesis and Deuterium Incorporation
General Synthetic Approach
The synthesis involves multi-step reactions, with deuterium introduced during key stages:
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Boc protection: The amino group is protected using tert-butoxycarbonyl chloride.
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Cyclohexylacetyl formation: Incorporation of deuterated cyclohexylacetyl groups via deuterated reagents (e.g., D₂O or deuterated solvents).
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Azetidine ring assembly: Coupling reactions to form the azetidine-carboxamide linkage.
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Deuterium labeling: Selective replacement of hydrogens with deuterium at specified positions .
Key Challenges
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Stereochemical control: Maintaining the (2R) and (2S) configurations requires precise reaction conditions.
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Deuterium retention: Ensuring minimal isotopic scrambling during synthesis, particularly in acidic or high-temperature steps.
Analytical Characterization
Molecular and Spectroscopic Data
Applications in Analytical Chemistry
Deuterated analogs like this compound are indispensable in:
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Mass spectrometry: Distinguishing isotopic clusters for accurate quantification.
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NMR spectroscopy: Resolving signal overlap by exploiting deuterium’s distinct chemical environment.
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Metabolic studies: Tracing metabolic pathways without interference from endogenous compounds .
| Supplier | Purity | Appearance | Storage Conditions | Minimum Order |
|---|---|---|---|---|
| Chemlyte Solutions | >99.0% | Liquid | Dry, cool, well-ventilated area | 100 grams |
| BOC Sciences | ~98% | Off-white foam | -20°C under inert atmosphere | Not specified |
Research and Development Applications
Role as a Reference Standard
This compound serves as an internal standard in:
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Quantitative LC-MS/MS: Correcting for matrix effects and ion suppression.
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Pharmacokinetic studies: Validating assay accuracy in drug metabolism studies .
Challenges and Future Directions
Synthetic Limitations
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Cost and scalability: Deuterated reagents increase production expenses.
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Isotopic purity: Ensuring >98% deuterium incorporation at labeled sites .
Emerging Opportunities
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